molecular formula C13H16ClNO B7844986 2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide

2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide

Cat. No.: B7844986
M. Wt: 237.72 g/mol
InChI Key: HHXDUSNEXQTLJF-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide is a chloroacetamide derivative characterized by a cyclopropyl group and a 2-methylbenzyl substituent on the nitrogen atoms of the acetamide backbone. The chlorine atom at the 2-position of the acetamide moiety enhances its reactivity, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(2-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-10-4-2-3-5-11(10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXDUSNEXQTLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide typically involves the reaction of 2-methylbenzylamine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thionyl chloride to introduce the chloro group, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include primary amines.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the cyclopropyl and 2-methylbenzyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The physicochemical properties of chloroacetamides are influenced by substituents on the benzyl ring and cyclopropyl group. Key comparisons include:

Compound Name CAS Number Molecular Weight (g/mol) XLogP3 Key Substituents
2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide 1181673-86-8 241.69 3.1* 2-methylbenzyl, cyclopropyl
2-Chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide 874595-08-1 241.69 2.9 2-fluorobenzyl, cyclopropyl
2-Chloro-N-cyclopropyl-N-(2,6-dichlorobenzyl)acetamide 1353986-35-2 292.6 3.6 2,6-dichlorobenzyl, cyclopropyl
2-Chloro-N-phenylacetamide 5870-53-7 183.62 2.2 Phenyl group (no cyclopropyl)

*XLogP3 estimated based on structural analogs.

  • Lipophilicity : The 2,6-dichlorobenzyl derivative (XLogP3 = 3.6) exhibits higher lipophilicity than the 2-methylbenzyl compound, suggesting improved membrane permeability but reduced solubility .
  • Hydrogen Bonding : Crystallographic studies of 2-chloro-N-phenylacetamide reveal antiparallel alignment of N–H and C=O bonds, facilitating intermolecular hydrogen bonding. Similar packing patterns are expected in the target compound .

Biological Activity

2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₃ClN₂O
  • Molecular Weight : 238.69 g/mol

This compound features a chloro group, a cyclopropyl moiety, and a benzyl group substituted with a methyl group, which may influence its biological interactions and pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of the chloro and cyclopropyl groups may enhance its binding affinity to specific targets, leading to modulation of biological pathways.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing halogen substituents have been shown to interact effectively with bacterial cell membranes or intracellular targets, potentially leading to cell death.

CompoundActivity TypeMIC (µM)Reference
2-Chloro-N-cyclopropylacetamideAntimicrobial5-20
N-Cyclopropyl-N-(4-fluorobenzyl)acetamideAntimicrobial4.69 - 77.38
N-Cyclopropyl-N-(4-bromobenzyl)acetamideAnticancerVaries

Anticancer Activity

Compounds structurally related to this compound have shown promising anticancer properties. For example, studies indicate that structural modifications can enhance cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

  • In Vitro Studies : Research has demonstrated that similar compounds can inhibit the growth of cancer cells by targeting specific signaling pathways involved in proliferation and survival. For instance, a study reported that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines.
  • In Vivo Studies : Animal models have been employed to assess the efficacy of related compounds in reducing tumor size. In one study, a derivative showed significant tumor regression in mice when administered at therapeutic doses.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of various substituents significantly impacts the biological activity of the compound:

  • Chloro Group : Enhances binding affinity and may increase lipophilicity.
  • Cyclopropyl Moiety : Contributes to conformational rigidity, potentially improving interaction with biological targets.
  • Benzyl Substituent : The position and nature of substituents on the benzene ring can modulate pharmacological effects.

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